molecular formula C16H17ClN2O3 B5312693 2-(4-chlorophenyl)-4-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]morpholine

2-(4-chlorophenyl)-4-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]morpholine

Cat. No. B5312693
M. Wt: 320.77 g/mol
InChI Key: YGOBHNIJBDGHIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-4-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CEM-102 and belongs to the class of morpholine antibiotics.

Mechanism of Action

The mechanism of action of CEM-102 involves inhibition of bacterial protein synthesis. CEM-102 binds to the 50S ribosomal subunit of the bacterial ribosome, preventing the formation of peptide bonds between amino acids during protein synthesis. This ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
CEM-102 has been shown to have low toxicity in animal studies. In vitro studies have also shown that CEM-102 does not induce mutagenicity or genotoxicity. However, further studies are needed to fully understand the biochemical and physiological effects of CEM-102.

Advantages and Limitations for Lab Experiments

One of the advantages of CEM-102 is its broad-spectrum activity against various bacterial strains. This makes it a promising candidate for the treatment of infectious diseases. However, one limitation of CEM-102 is its potential to induce bacterial resistance. Therefore, further studies are needed to determine the optimal use of CEM-102 in clinical settings.

Future Directions

There are several future directions for research on CEM-102. One area of research is the development of new formulations of CEM-102 for improved delivery and efficacy. Another area of research is the investigation of the potential use of CEM-102 in combination with other antibiotics for the treatment of bacterial infections. Additionally, further studies are needed to determine the optimal dosing and administration of CEM-102 in clinical settings. Finally, research is needed to determine the potential use of CEM-102 in the treatment of other diseases beyond infectious diseases.

Synthesis Methods

The synthesis of CEM-102 involves the reaction of 4-(4-chlorophenyl)-4-oxobutanoic acid with 5-ethyl-4-isoxazolecarboxylic acid hydrazide in the presence of acetic anhydride. The resulting product is then treated with morpholine in the presence of acetic acid to yield CEM-102.

Scientific Research Applications

CEM-102 has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of infectious diseases. CEM-102 has demonstrated potent activity against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). CEM-102 has also shown activity against some Gram-negative bacteria, such as Haemophilus influenzae and Moraxella catarrhalis.
CEM-102 has also been studied for its potential use in the treatment of tuberculosis. Studies have shown that CEM-102 has activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Additionally, CEM-102 has been shown to have a synergistic effect when used in combination with other anti-tuberculosis drugs.

properties

IUPAC Name

[2-(4-chlorophenyl)morpholin-4-yl]-(5-ethyl-1,3-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c1-2-13-15(18-10-22-13)16(20)19-7-8-21-14(9-19)11-3-5-12(17)6-4-11/h3-6,10,14H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOBHNIJBDGHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CO1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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